cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
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Overview
Description
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid: is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a colorless liquid with a sweet aroma and is practically insoluble in water but slightly soluble in chloroform and methanol . This compound is used in various applications, including as a flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves the reaction of 2,2,3-trimethylcyclopentanol with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired cis-configuration of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation techniques to isolate and purify the final product. The production is optimized to achieve high yield and purity, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions: cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized as a flavoring agent and in the preparation of alicyclic compounds for various industrial applications
Mechanism of Action
The mechanism of action of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist to certain taste receptors, such as hTAS2R31 and hTAS2R43, which are involved in the perception of bitter taste . By binding to these receptors, the compound can modulate taste perception and potentially influence other physiological processes.
Comparison with Similar Compounds
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: A closely related compound with similar chemical properties and applications.
2,2,3-Trimethylcyclopentanol: A precursor used in the synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid.
Uniqueness: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its effectiveness as a flavoring agent and its interactions with taste receptors .
Properties
CAS No. |
1426542-57-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4-[(1R,3S)-2,2,3-trimethylcyclopentyl]butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
LYFXCRCUENNESS-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C1(C)C)CCCC(=O)O |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(=O)O |
density |
0.955-0.961 |
physical_description |
Colourless liquid; Sweet aroma |
solubility |
Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |
Origin of Product |
United States |
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